molecular formula C8H4ClF3O2 B8437908 5-Chloro-2-hydroxy-3-trifluoromethylbenzaldehyde

5-Chloro-2-hydroxy-3-trifluoromethylbenzaldehyde

Cat. No. B8437908
M. Wt: 224.56 g/mol
InChI Key: YESYUBVFAHQAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-hydroxy-3-trifluoromethylbenzaldehyde is a useful research compound. Its molecular formula is C8H4ClF3O2 and its molecular weight is 224.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-hydroxy-3-trifluoromethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-hydroxy-3-trifluoromethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4ClF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H

InChI Key

YESYUBVFAHQAEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-2-fluorobenzotrifluoride (1.5 g, 7.5 mmol) was dissolved in dry tetrahydrofuran (THF; 10 mL), treated with tetramethylethylenediamine (TMEDA; 1.6 mL, 1.2 g, 11 mmol), cooled to −78° C. and treated in portions with n-butyl lithium (n-BuLi, 2.5 M in hexanes; 3.9 mL, 9.8 mmol). After stirring at −78° C. for 90 minutes (min), the mixture was treated with N,N-dimethylformamide (DMF; 770 microliters (μL), 730 mg, 10 mmol) and stirred for a further 30 min. The cooling bath was removed and mixture warmed to 25° C. over 30 min. The reaction was quenched by addition of satd ammonium chloride (NH4Cl) solution then diluted with diethyl ether (Et2O; 30 mL). The separated organic phase was washed with satd NaCl (10 mL), dried (Na2SO4) and evaporated. The residue was dissolved in dry methanol (CH3OH; 10 mL) and treated with 30% sodium methoxide solution in CH3OH (14 g). The mixture was stirred at 25° C. for 20 h, diluted with H2O (50 mL) and extracted with Et2O (2×40 mL). The combined organic phases were washed with satd NaCl solution (20 mL), dried (Na2SO4) and evaporated. The residue was purified by silica gel chromatography using a 0 to 10% EtOAc gradient in hexane to give the benzaldehyde (1.1 g). This material (1.0 g, 4.2 mmol) was dissolved in dry CH2Cl2 (10 mL), cooled to −78° C. and treated with BBr3 (1 M solution in CH2Cl2; 5 mL, 5 mmol). The mixture was allowed to warm to 25° C. and stirred for 22 h. After cooling to −45° C., the mixture was treated with H2O (5 mL), warmed to 25° C. and extracted with EtOAc (2×15 mL). The combined extracts were washed with satd NaCl solution (10 mL), dried (Na2SO4) and evaporated. The residue was purified by silica gel chromatography using a 0 to 10% EtOAc gradient in hexane to give the aldehyde (950 mg): 1H NMR (400 MHz, CDCl3) δ 11.61 (s, 1H), 9.91 (s, 1H), 7.79 (d, J=2.5 Hz, 1H), 7.75 (d, J=2.6 Hz, 1H); EIMS m/z 224.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Quantity
770 μL
Type
reactant
Reaction Step Four

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